molecular formula C18H20N2O4 B7792068 N,N'-dibenzyl-2,3-dihydroxybutanediamide

N,N'-dibenzyl-2,3-dihydroxybutanediamide

Cat. No. B7792068
M. Wt: 328.4 g/mol
InChI Key: BBYSAHVLSFBCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dibenzyl-2,3-dihydroxybutanediamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-dibenzyl-2,3-dihydroxybutanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-dibenzyl-2,3-dihydroxybutanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 4-Hydroxybenzyl-substituted amino acid derivatives have been isolated from Gastrodia elata Blume, including pyroglutamate derivatives containing 4-hydroxybenzyl units and natural products linked via a thioether bond to hydroxy mercaptopropanoic acid and hydroxy mercaptobutanoic acid. These compounds are suggested to be biogenetically derived from cysteine and homocysteine respectively, and exhibit activity against Fe2+-cysteine induced rat liver microsomal lipid peroxidation (Guo et al., 2015).

  • Oxorhenium(V) complexes incorporating chelated monoanionic ONN reduced Schiff base and dianionic ONNO tetradentate ligands have been synthesized. These complexes exhibit a one-electron couple and display paramagnetic and EPR spectra in solution, suggesting potential applications in electrochemical and spectroscopic studies (Mondal et al., 2004).

  • Enantioselective HPLC analysis of ethambutol and its stereoisomers uses N,N′-dibenzylethylenediamine as an internal standard. The method is described for rapid, quantitative, and enantioselective analysis, indicating the importance of such structural compounds in analytical chemistry, especially for pharmaceutical analysis (Blessington & Beiraghi, 1991).

properties

IUPAC Name

N,N'-dibenzyl-2,3-dihydroxybutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYSAHVLSFBCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-2,3-dihydroxybutanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.